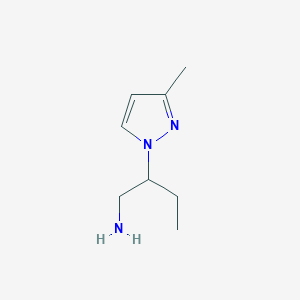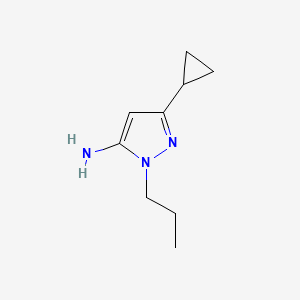
2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine
Descripción general
Descripción
2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine is an organic compound with the molecular formula C8H15N3. It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives, which include 2-(3-methylpyrazolyl)butylamine, have been extensively studied for their potential applications in medicine . For instance, some pyrazole derivatives have shown to interact with gamma-aminobutyric acid (GABA) receptors .
Mode of Action
For instance, some pyrazole derivatives have been found to increase GABAergic inhibition, which helps regulate neuronal excitability . This suggests that 2-(3-Methylpyrazolyl)butylamine might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential interaction with gaba receptors, it is plausible that this compound could influence the gabaergic pathway . This pathway plays a crucial role in inhibitory neurotransmission in the central nervous system.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the potential interaction with gaba receptors, it can be hypothesized that this compound might influence neuronal excitability and neurotransmission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine typically involves the reaction of 3-methyl-1H-pyrazole with butan-1-amine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of more robust catalysts to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various alkylated derivatives .
Aplicaciones Científicas De Investigación
2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-1H-pyrazole: A precursor in the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)butan-1-amine.
Butan-1-amine: Another precursor used in the synthesis.
Other pyrazole derivatives: Compounds like 3,5-dimethyl-1H-pyrazole and 4-methyl-1H-pyrazole share structural similarities
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a butan-1-amine side chain makes it a versatile compound in various applications .
Propiedades
IUPAC Name |
2-(3-methylpyrazol-1-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-8(6-9)11-5-4-7(2)10-11/h4-5,8H,3,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEASMYXOIFYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1C=CC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B3216642.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3216650.png)

![1-(2,2-difluoroethyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B3216663.png)





![2-methanesulfonyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B3216706.png)


![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole](/img/structure/B3216720.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3216727.png)
